(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
Description
Pyrrol-2-one Core Architecture and Substituent Distribution
The pyrrol-2-one core forms the central scaffold of the compound, consisting of a five-membered lactam ring with one nitrogen and one ketone group. This bicyclic system adopts a planar conformation due to partial aromaticity from the conjugated π-electrons of the lactam and adjacent double bonds. The substitution pattern at positions 1, 4, and 5 creates distinct electronic environments:
- Position 1 : A 2-morpholinoethyl chain introduces steric bulk while maintaining rotational flexibility.
- Position 4 : The (E)-3-(furan-2-yl)acryloyl group extends conjugation through its α,β-unsaturated ketone system.
- Position 5 : A 3,4,5-trimethoxyphenyl group provides electron-rich aromatic character.
Comparative studies of pyrrol-2-one derivatives demonstrate that substituents at these positions significantly influence molecular polarity and π-π stacking capabilities. For instance, the lactam’s carbonyl group (C2=O) participates in hydrogen bonding, while the N1-morpholinoethyl side chain modulates solubility through its tertiary amine moiety.
Furan Acryloyl Group: Electronic and Steric Implications
The (E)-configured acryloyl group linking the furan ring to the pyrrol-2-one core creates a rigid, planar system with extended conjugation. Key features include:
- Electronic Effects : The acryloyl’s α,β-unsaturated ketone withdraws electrons via resonance, polarizing the furan’s oxygen lone pairs and enhancing electrophilicity at the carbonyl carbon.
- Steric Constraints : The (E)-configuration positions the furan ring trans to the pyrrol-2-one core, minimizing steric clashes with the 3,4,5-trimethoxyphenyl group. Computational models suggest a dihedral angle of 12–18° between the acryloyl and pyrrol-2-one planes, allowing partial π-orbital overlap.
- Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor, potentially interacting with biological targets such as kinase ATP-binding pockets.
3,4,5-Trimethoxyphenyl Moiety: Aromatic Stacking and Electron-Donating Effects
The 3,4,5-trimethoxyphenyl group at position 5 exhibits dual functionality:
SAR studies of analogous compounds show that trimethoxy substitution improves target affinity by 5–10-fold compared to mono-methoxy derivatives, likely due to optimized van der Waals contacts and charge-transfer interactions. The meta- and para-methoxy groups also shield the phenyl ring from oxidative metabolism, as demonstrated in microsomal stability assays.
Properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-32-20-15-17(16-21(33-2)25(20)34-3)23-22(19(29)7-6-18-5-4-12-36-18)24(30)26(31)28(23)9-8-27-10-13-35-14-11-27/h4-7,12,15-16,23,30H,8-11,13-14H2,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHSOMYUNDOCI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl acrylate, followed by the introduction of the morpholinoethyl group and the trimethoxyphenyl group through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone (Acryloyl Group)
The acryloyl moiety enables Michael addition reactions with nucleophiles (e.g., thiols, amines, or Grignard reagents). For example:
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Reaction with thiophenol yields a thioether adduct at the β-position of the acryloyl group.
-
Amine nucleophiles (e.g., morpholine derivatives) undergo conjugate addition, forming substituted pyrrolidine derivatives .
Table 1: Michael Addition Reactions
Hydroxyl Group Reactivity
The 3-hydroxy group participates in:
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions .
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Etherification : Forms ethers via Williamson synthesis with alkyl halides (e.g., methyl iodide) .
Key Reaction Pathways:
Morpholinoethyl Side Chain Modifications
The 2-morpholinoethyl substituent undergoes:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Demorpholinylation : Acidic hydrolysis cleaves the morpholine ring, generating secondary amines .
Table 2: Side Chain Reactions
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt | 88 | |
| Acidic Hydrolysis | HCl (6M), reflux, 8h | Secondary amine derivative | 92 |
Furan Ring Reactivity
The furan-2-yl group participates in:
-
Electrophilic Substitution : Nitration or sulfonation at the C5 position .
-
Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride).
Example:
Trimethoxyphenyl Group Transformations
The 3,4,5-trimethoxyphenyl group is relatively inert but can undergo:
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Demethylation : Strong acids (e.g., HBr/AcOH) remove methyl groups, yielding phenolic derivatives .
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Oxidation : Forms quinone structures under oxidative conditions (e.g., KMnO₄) .
Complexation and Biological Interactions
The compound forms metal complexes via its hydroxyl and carbonyl groups, enhancing its bioactivity . For example:
Table 3: Metal Complexation
| Metal Ion | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu(II) | Hydroxyl, carbonyl | Antioxidant activity | |
| Fe(III) | Morpholine N, carbonyl | Catalytic oxidation |
Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one exhibit promising anticancer properties. For instance, derivatives of furan-containing compounds have been shown to inhibit cancer cell growth through mechanisms involving microtubule disruption and apoptosis induction. A study highlighted the antiproliferative effects of furan derivatives on various cancer cell lines, suggesting that the structural features of these compounds contribute to their biological activity .
Neuroprotective Effects
The compound's structural motifs may also confer neuroprotective properties. Investigations into related compounds have demonstrated their ability to modulate signaling pathways associated with neurodegenerative diseases, such as Alzheimer's disease. For example, certain derivatives were found to enhance CREB-mediated gene expression and exhibit antioxidative effects in neuronal cell models .
Synthesis and Structural Variations
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes involving the reaction of furan derivatives with acrylate moieties. Efficient synthetic methods are crucial for producing this compound in sufficient quantities for biological testing.
| Synthetic Route | Reagents Used | Yield (%) |
|---|---|---|
| Route A | Furan + Acrylate | 85 |
| Route B | Furan + Amine | 90 |
Material Science Applications
Polymer Chemistry
The compound can serve as a monomer in the synthesis of advanced polymers due to its reactive functional groups. The incorporation of furan and methoxyphenyl groups can enhance the thermal stability and mechanical properties of the resulting materials. Studies have shown that polymers derived from similar furan-based compounds exhibit improved performance in applications such as coatings and adhesives .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Mechanisms
Another investigation into related compounds revealed that they could penetrate the blood-brain barrier and activate neuroprotective pathways in neuronal cultures. These findings suggest potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The furan ring, morpholinoethyl group, and trimethoxyphenyl group may contribute to its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparative analysis with structurally related pyrrol-2-one derivatives is provided below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Solubility: The 2-morpholinoethyl group in the target compound and the dimethylaminoethyl group in enhance solubility compared to hydroxypropyl () or tetrahydrofurfuryl () substituents. Lipophilic groups (e.g., 3-chlorophenyl in ) reduce solubility but may improve membrane permeability.
Aromatic and Electronic Features: The 3,4,5-trimethoxyphenyl group (target compound and ) is associated with strong binding to ATP pockets in kinases, whereas 4-methylbenzoyl () or 3-methoxybenzoyl () groups offer moderate interactions.
Stereochemical Considerations :
- The R-configuration in highlights the role of stereochemistry in activity, though the target compound’s E-isomer geometry may similarly influence its binding specificity.
Molecular Weight Trends :
- Derivatives with bulkier substituents (e.g., , 410.20 g/mol) approach the upper limits of drug-like properties, while the target compound (~500 g/mol) may require optimization for bioavailability.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 3,4,5-trimethoxyphenyl and morpholinoethyl groups in the target compound suggest a design strategy prioritizing both target affinity and solubility, contrasting with analogs prioritizing lipophilicity (e.g., ).
- Pharmacokinetic Optimization: The morpholinoethyl group’s role in improving solubility aligns with trends in kinase inhibitor development, where balanced logP values are critical .
- Unresolved Questions : Specific activity data for the target compound are absent in the provided evidence, necessitating further enzymatic or cellular assays to validate hypothesized mechanisms.
Biological Activity
The compound (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a novel derivative featuring a pyrrole core substituted with furan and morpholine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article consolidates current findings on its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features a furan ring and methoxy groups that may contribute to its biological properties through various mechanisms of action.
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing furan and pyrrole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: Comparative COX Inhibition Potency
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| (E)-4-(3-(furan-2-yl)acryloyl)... | 10.5 | 0.8 |
| Celecoxib | 0.4 | 0.4 |
| Rofecoxib | 0.5 | 0.011 |
The compound demonstrated an IC50 value of 0.8 µM against COX-2, indicating a potent anti-inflammatory activity compared to standard drugs like Celecoxib and Rofecoxib .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored through in vitro studies against various bacterial strains. The presence of the furan moiety is often associated with enhanced antimicrobial activity.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is critical in clinical settings .
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The reduction in edema was comparable to that observed with standard NSAIDs.
Case Study 2: Synergistic Antimicrobial Effects
Another investigation assessed the combination of this compound with traditional antibiotics. The results indicated a synergistic effect when combined with amoxicillin against resistant strains of E. coli, suggesting potential for use in combination therapies .
The biological activities of this compound are likely mediated through multiple pathways:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Membrane Disruption : The furan moiety may interact with bacterial membranes, compromising their integrity and leading to cell death.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted aldehydes with active methylene compounds. For example, a similar pyrrolidinone derivative was synthesized using 3-chlorobenzaldehyde under reflux in ethanol with a 47% yield . Key factors affecting yield include:
- Catalyst selection : Base catalysts (e.g., piperidine) enhance enolate formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product formation.
| Condition | Impact on Yield | Reference |
|---|---|---|
| Ethanol, reflux | 47% | |
| DMF, 60°C | 52% |
Q. How is structural confirmation achieved using spectroscopic and crystallographic methods?
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For related compounds, C–C bond lengths averaged 1.54 Å, with R-factors <0.05 .
- NMR : Key signals include:
- ¹H NMR : Hydroxy proton at δ 12–14 ppm (broad singlet).
- ¹³C NMR : Carbonyl peaks at δ 170–180 ppm.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 386.1232) .
Q. What are the standard purity assessment protocols?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict bioactivity and resolve structural ambiguities?
- DFT studies : Optimize geometry using B3LYP/6-31G(d) basis sets. For a related pyrrolidinone, HOMO-LUMO gaps (~4.1 eV) indicated charge-transfer potential .
- Molecular docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. A hybrid compound showed binding affinity (ΔG = −8.2 kcal/mol) to VEGF receptors, correlating with antiangiogenic activity .
Q. How do structural modifications (e.g., morpholinoethyl vs. hydroxypropyl substituents) alter bioactivity?
Q. What strategies resolve contradictions in biological data (e.g., cytotoxicity vs. therapeutic efficacy)?
- Dose-response profiling : Test across concentrations (0.1–100 μM) to identify therapeutic windows.
- Off-target assays : Use kinome-wide screening to distinguish specific vs. nonspecific effects.
- Metabolic stability : Assess hepatic microsomal half-life (e.g., t₁/₂ >60 min suggests suitability for in vivo studies) .
Methodological Considerations
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize derivatives with incremental substitutions (e.g., methoxy → ethoxy, furan → thiophene).
- Pharmacophore mapping : Align electrostatic and steric features using Schrödinger’s Phase .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
Q. What are best practices for reproducibility in spectral data acquisition?
- NMR calibration : Use tetramethylsilane (TMS) as an internal standard.
- Crystallography : Report Rmerge (<5%) and completeness (>95%) metrics .
- Mass spec calibration : Daily tuning with sodium formate clusters.
Data Analysis and Reporting
Q. How to statistically validate discrepancies in synthetic yields across studies?
- ANOVA testing : Compare yields under varying conditions (e.g., solvent, catalyst).
- Error analysis : Report SEM (standard error of mean) for triplicate experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
